

# Awl-II-38.3: An In-depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Awl-II-38.3

Cat. No.: B1263582

[Get Quote](#)

## Introduction

**Awl-II-38.3**, also identified as ALW-II-38-3, is a potent and selective small-molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a member of the largest subfamily of receptor tyrosine kinases (RTKs). As a type II kinase inhibitor, **Awl-II-38.3** stabilizes the "DFG-out" inactive conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that target the active ATP-binding pocket. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for **Awl-II-38.3**, intended for researchers and professionals in drug discovery and development.

## Chemical Structure and Properties

**Awl-II-38.3** is a complex heterocyclic molecule. Its structure and key chemical properties are summarized in the table below.

| Property          | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-5-carboxamide |
| Molecular Formula | C <sub>23</sub> H <sub>18</sub> F <sub>3</sub> N <sub>5</sub> O <sub>3</sub>                             |
| Molecular Weight  | 469.42 g/mol                                                                                             |
| CAS Number        | 1135205-94-5                                                                                             |
| Canonical SMILES  | Cc1cc(ccc1NC(=O)c2cc(cc(c2)n3cc(nc3)C)C(F)(F)NC(=O)c4cnoc4                                               |
| Appearance        | White to light yellow solid                                                                              |
| Solubility        | Soluble in DMSO                                                                                          |

## Biological Activity and Mechanism of Action

**Awl-II-38.3** is a potent inhibitor of EphA3 kinase activity. It also demonstrates inhibitory activity against other members of the Eph receptor family and a select number of other kinases. The compound does not exhibit significant cellular activity against Src-family kinases or B-Raf.[1]

## Kinase Inhibition Profile

The inhibitory activity of **Awl-II-38.3** has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on its potency and selectivity.

| Target Kinase | Assay Type                | Potency (nM) | Reference                                                              |
|---------------|---------------------------|--------------|------------------------------------------------------------------------|
| EphB2         | Cellular EC <sub>50</sub> | 40           | Choi Y, et al. Bioorg Med Chem Lett. 2009.                             |
| EphA2         | Kd                        | 140          | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA3         | Kd                        | 96           | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA4         | Kd                        | 130          | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA5         | Kd                        | 110          | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA8         | Kd                        | 180          | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphB1         | Kd                        | >1000        | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphB3         | Kd                        | 120          | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

|         |                           |        |                                                                        |
|---------|---------------------------|--------|------------------------------------------------------------------------|
| EphB4   | Kd                        | 150    | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| Abl     | Kd                        | 16     | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| Bcr-Abl | Cellular EC <sub>50</sub> | 250    | Choi Y, et al. Bioorg Med Chem Lett. 2009.                             |
| c-Kit   | Kd                        | 17     | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| PDGFRα  | Kd                        | 21     | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| PDGFRβ  | Kd                        | 23     | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| FGFR2   | Kd                        | 460    | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| FGFR3   | Kd                        | 520    | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| Src     | Cellular EC <sub>50</sub> | >10000 | Choi Y, et al. Bioorg Med Chem Lett. 2009.                             |

---

|       |                   |                 |                           |
|-------|-------------------|-----------------|---------------------------|
| B-Raf | Cellular Activity | Not significant | MedChemExpress<br>Website |
|-------|-------------------|-----------------|---------------------------|

---

## EphA3 Signaling Pathway

EphA3 activation by its ephrin-A ligands initiates a cascade of downstream signaling events that regulate crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation. **Awl-II-38.3**, by inhibiting the kinase activity of EphA3, modulates these pathways. A simplified representation of the EphA3 signaling pathway is depicted below.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Awl-II-38.3: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263582#awl-ii-38-3-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

